molecular formula C15H16N2O4 B2720545 3-(1-(3,4-Dimethylbenzoyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 2034359-24-3

3-(1-(3,4-Dimethylbenzoyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No. B2720545
CAS RN: 2034359-24-3
M. Wt: 288.303
InChI Key: NSLXZBUHQMCXLS-UHFFFAOYSA-N
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Description

3-(1-(3,4-Dimethylbenzoyl)azetidin-3-yl)oxazolidine-2,4-dione, also known as DBAO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBAO is a cyclic imide derivative of thalidomide, which is a well-known drug with immunomodulatory and anti-inflammatory properties.

Scientific Research Applications

Anticancer Potential

The synthesized D-16 compound has been evaluated for its antiproliferative activity. In cytotoxicity screening studies, D-16 demonstrated efficacy within the IC50 range of 1 to 7 μM, comparable to the reference drug doxorubicin (IC50 = 0.5 μM) . Its potential as an anticancer agent warrants further investigation.

Antimicrobial Activity

D-16 also exhibits potent antimicrobial properties. Against selective strains of bacteria and fungi, it displayed MIC ranges of 3.58 to 8.74 µM. Notably, molecules D-2, D-4, D-6, D-19, and D-20 showed significant activity . These findings suggest potential applications in combating microbial infections.

Antioxidant Properties

The antioxidant evaluation of D-16 was performed using the DPPH assay (free radical scavenging method). It emerged as the most potent derivative with an IC50 value of 22.3 µM, outperforming the positive control, ascorbic acid (IC50 = 111.6 µM) . Its ability to scavenge free radicals makes it relevant for oxidative stress-related conditions.

Biological Imaging Applications

Due to its strong emission characteristics and enhanced water solubility, D-16 holds promise in bioorthogonal chemistry. These properties are crucial for applications such as biological imaging . Researchers may explore its use in fluorescence-based imaging techniques.

Heterocyclic Intermediates

D-16 shares structural features with heterocyclic intermediates. For instance, a related compound was synthesized as a baricitinib heterocyclic intermediate . Understanding its role in synthetic pathways can aid in designing novel pharmaceuticals.

Drug Delivery Systems

Given its unique structure, D-16 could serve as a building block for drug delivery systems. Researchers might explore its incorporation into nanocarriers or prodrugs to enhance drug stability, solubility, and targeted delivery.

properties

IUPAC Name

3-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-9-3-4-11(5-10(9)2)14(19)16-6-12(7-16)17-13(18)8-21-15(17)20/h3-5,12H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLXZBUHQMCXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CC(C2)N3C(=O)COC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(3,4-Dimethylbenzoyl)azetidin-3-yl)oxazolidine-2,4-dione

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